molecular formula C12H8ClF3O B14378288 5-Chloro-2-methoxy-1-(trifluoromethyl)naphthalene CAS No. 90067-90-6

5-Chloro-2-methoxy-1-(trifluoromethyl)naphthalene

Cat. No.: B14378288
CAS No.: 90067-90-6
M. Wt: 260.64 g/mol
InChI Key: FOSICARZGXUKMG-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxy-1-(trifluoromethyl)naphthalene is an organic compound that belongs to the naphthalene family. This compound is characterized by the presence of a chlorine atom, a methoxy group, and a trifluoromethyl group attached to the naphthalene ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methoxy-1-(trifluoromethyl)naphthalene can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated naphthalene under the influence of a palladium catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as chlorination, methoxylation, and trifluoromethylation of the naphthalene ring, followed by purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methoxy-1-(trifluoromethyl)naphthalene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted naphthalenes .

Scientific Research Applications

5-Chloro-2-methoxy-1-(trifluoromethyl)naphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2-methoxy-1-(trifluoromethyl)naphthalene involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the nature of the substituents. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity to its target by increasing its lipophilicity and metabolic stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-methoxy-1-(trifluoromethyl)naphthalene is unique due to the specific arrangement of its substituents on the naphthalene ring. This unique structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry .

Properties

CAS No.

90067-90-6

Molecular Formula

C12H8ClF3O

Molecular Weight

260.64 g/mol

IUPAC Name

5-chloro-2-methoxy-1-(trifluoromethyl)naphthalene

InChI

InChI=1S/C12H8ClF3O/c1-17-10-6-5-7-8(3-2-4-9(7)13)11(10)12(14,15)16/h2-6H,1H3

InChI Key

FOSICARZGXUKMG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(=CC=C2)Cl)C(F)(F)F

Origin of Product

United States

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